molecular formula C11H11NO2 B1645803 2-(tetrahydro-2-furanyl)Benzoxazole

2-(tetrahydro-2-furanyl)Benzoxazole

Cat. No.: B1645803
M. Wt: 189.21 g/mol
InChI Key: AJDIXSVEHLGXEP-UHFFFAOYSA-N
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Description

Benzoxazole is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring. The 2-(tetrahydro-2-furanyl) derivative features a tetrahydrofuran (THF) substituent at the 2-position of the benzoxazole core. This modification introduces stereoelectronic effects that influence solubility, bioavailability, and biological activity. Benzoxazole derivatives are renowned for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties . For example, chlorzoxazone (a benzoxazole-based muscle relaxant) and benoxaprofen (an anti-inflammatory drug) highlight the scaffold's therapeutic relevance .

Synthetic routes to 2-substituted benzoxazoles often involve cyclization of 2-aminophenol precursors with carbonyl-containing reagents .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(oxolan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C11H11NO2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2

InChI Key

AJDIXSVEHLGXEP-UHFFFAOYSA-N

SMILES

C1CC(OC1)C2=NC3=CC=CC=C3O2

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Compound Name Substituent Key Biological Activities Physicochemical Properties Applications References
2-(Tetrahydro-2-furanyl)benzoxazole Tetrahydrofuran (THF) ring Inferred: Anti-inflammatory, antimicrobial (based on scaffold trends) Enhanced solubility due to THF oxygen; moderate lipophilicity Drug design (targeting CNS or bacterial pathways)
2-(4-Fluorosulfonyloxyphenyl)benzoxazole Fluorosulfonyloxy (-OSO₂F) Anticancer, fluorescent High electrophilicity; strong fluorescence via ESIPT mechanism Fluorescent sensors, antitumor agents
Ethyl-2-(tetrazolyl)benzoxazole Tetrazole moiety Antimicrobial (bacterial/fungal), anti-inflammatory High polarity; hydrogen-bonding capacity Antibacterial drugs, anti-inflammatory agents
5-Methyl-2-phenylbenzoxazole Methyl (C5), phenyl (C2) Inferred: Antiviral, antioxidant Increased aromatic stability; moderate solubility Material science, agrochemicals
Benzisoxazole (fused isoxazole) Isoxazole ring Neuroleptic, anti-inflammatory Lower aromatic stability than benzoxazole; reactive at nitrogen Precursor for antipsychotic drugs

Key Findings:

Pharmacological Activity: 2-(4-Fluorosulfonyloxyphenyl)benzoxazole: Demonstrated potent anticancer activity in vitro, with IC₅₀ values <10 μM against breast cancer cell lines . Its fluorosulfonyloxy group enables covalent binding to biological targets, enhancing efficacy . Ethyl-2-(tetrazolyl)benzoxazole: Exhibited broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) due to the tetrazole group’s ability to disrupt microbial membranes .

Physicochemical Properties :

  • The THF substituent in 2-(tetrahydro-2-furanyl)benzoxazole likely improves water solubility compared to phenyl-substituted analogs (e.g., 5-methyl-2-phenylbenzoxazole), which are more lipophilic .
  • Fluorosulfonyloxy derivatives exhibit strong fluorescence via excited-state intramolecular proton transfer (ESIPT), making them valuable in optical sensors .

Synthetic Accessibility: Tetrazole-containing derivatives require multi-step syntheses (e.g., cycloaddition with sodium azide) , whereas fluorosulfonyloxy analogs are synthesized via direct sulfonation of phenolic intermediates .

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